
4-fluorobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-fluorobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone, also known as FMPH, is a chemical compound that has been extensively studied for its potential applications in scientific research. FMPH is a hydrazone derivative that has shown promise as a potent and selective inhibitor of the enzyme dihydrofolate reductase (DHFR). DHFR is a critical enzyme involved in the synthesis of nucleotides and is an attractive target for the development of anticancer and antimicrobial agents.
科学研究应用
4-fluorobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the development of anticancer agents. DHFR is overexpressed in many types of cancer cells, and inhibiting its activity can lead to the suppression of cancer cell growth. This compound has been shown to be a potent and selective inhibitor of DHFR, making it a promising candidate for the development of anticancer agents.
In addition to its potential as an anticancer agent, this compound has also been studied for its antimicrobial properties. DHFR is a critical enzyme in the synthesis of nucleotides in bacteria, and inhibiting its activity can lead to the suppression of bacterial growth. This compound has been shown to be effective against a variety of bacterial strains, including Staphylococcus aureus and Escherichia coli.
作用机制
4-fluorobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone exerts its inhibitory effects on DHFR by binding to the enzyme's active site. This prevents the enzyme from catalyzing the conversion of dihydrofolate to tetrahydrofolate, which is required for the synthesis of nucleotides. As a result, the growth and proliferation of cancer cells and bacteria are inhibited.
Biochemical and Physiological Effects
This compound has been shown to be a potent and selective inhibitor of DHFR, with IC50 values in the low nanomolar range. In addition, this compound has been shown to be effective against a variety of cancer cell lines and bacterial strains. However, this compound has also been shown to exhibit some cytotoxicity towards normal cells, which may limit its potential as a therapeutic agent.
实验室实验的优点和局限性
One of the main advantages of 4-fluorobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone is its potency and selectivity as a DHFR inhibitor. This makes it a valuable tool for studying the role of DHFR in cancer and bacterial growth. However, this compound also exhibits some cytotoxicity towards normal cells, which may limit its use in certain experiments. In addition, this compound is a relatively new compound, and more research is needed to fully understand its potential applications and limitations.
未来方向
There are several potential future directions for the study of 4-fluorobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone. One area of research could be focused on optimizing the structure of this compound to improve its potency and selectivity as a DHFR inhibitor. Another area of research could be focused on developing new therapeutic agents based on the structure of this compound. Finally, more research is needed to fully understand the potential applications and limitations of this compound in scientific research.
合成方法
4-fluorobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone can be synthesized by reacting 4-fluorobenzaldehyde with (6-chloro-2-methyl-4-pyrimidinyl)hydrazine in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product can be purified by recrystallization or column chromatography.
属性
IUPAC Name |
6-chloro-N-[(E)-(4-fluorophenyl)methylideneamino]-2-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN4/c1-8-16-11(13)6-12(17-8)18-15-7-9-2-4-10(14)5-3-9/h2-7H,1H3,(H,16,17,18)/b15-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEDMLHZMKLRHA-VIZOYTHASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NN=CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC(=N1)Cl)N/N=C/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

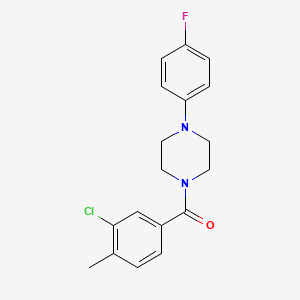
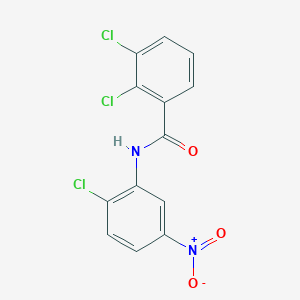
![N-[3-(1H-tetrazol-1-yl)phenyl]-2-pyrazinecarboxamide](/img/structure/B5708817.png)

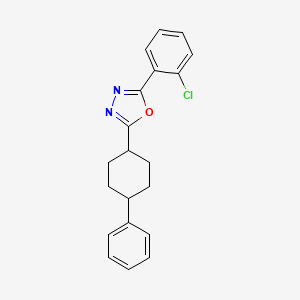
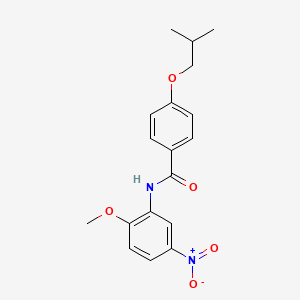
![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5708857.png)
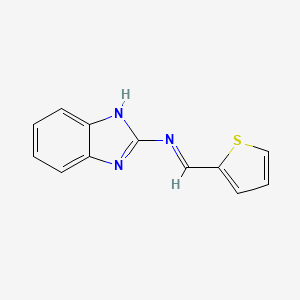
![3,4-dichloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5708873.png)
![2-[(2-chlorophenyl)amino]-2-oxoethyl 3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanoate](/img/structure/B5708877.png)
![6-(4-bromophenyl)-2,3-dihydropyrazolo[1,5-a]thieno[3,2-d]pyrimidin-9-ol](/img/structure/B5708894.png)
![2-[(1-naphthylsulfonyl)amino]benzoic acid](/img/structure/B5708916.png)
![2-bromo-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}benzohydrazide](/img/structure/B5708919.png)
